(1-methylpiperidin-3-yl) 4-methylbenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylpiperidin-3-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-12-4-3-9-14(2)10-12/h5-8,12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBNKLBOYPCYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Transformations of 1 Methylpiperidin 3 Yl 4 Methylbenzenesulfonate
Advanced Strategies for the Synthesis of the (1-methylpiperidin-3-yl) Moiety
The synthesis of the (1-methylpiperidin-3-yl) moiety, a key component of the target compound, is a focal point of extensive research, with an emphasis on developing stereoselective and efficient catalytic methods.
Stereoselective and Stereospecific Approaches to Piperidine (B6355638) Ring Formation
The construction of the piperidine ring with precise stereochemistry is of paramount importance in medicinal chemistry. Stereoselective and stereospecific approaches are employed to control the spatial arrangement of atoms, leading to the desired isomeric products.
One notable strategy involves the highly stereospecific cleavage of C(3)-substituted 1,3-cyclic sulfamidates. This method provides a versatile and stereocontrolled entry to substituted piperidines. The reaction proceeds via a clean SN2 mechanism, ensuring a high degree of stereochemical control during nucleophilic displacement. This approach has been successfully applied in the enantioselective syntheses of complex molecules. rsc.org
Another innovative approach combines chemical synthesis and biocatalysis for the asymmetric dearomatization of activated pyridines. This chemo-enzymatic method allows for the preparation of substituted piperidines with precise stereochemistry. A key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov
Catalytic Methods for Piperidine Ring Construction and Functionalization
Catalytic methods offer an efficient and sustainable route to piperidine ring construction and functionalization. These methods often involve the use of transition metal catalysts to facilitate the desired transformations.
Palladium-catalyzed reactions have been extensively explored for the synthesis of substituted piperidines. For instance, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been developed for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com Similarly, a base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles, including piperidines, via a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org
Gold-catalyzed annulation procedures have also emerged as a powerful tool for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Furthermore, iridium-catalyzed hydrogen transfer reactions have been utilized for the oxidative cyclization of amino alcohols to synthesize indole (B1671886) derivatives, a strategy that can be adapted for piperidine synthesis. researchgate.net
Optimized Synthesis of the 4-methylbenzenesulfonate (B104242) (Tosylate) Ester Linkage
The formation of the 4-methylbenzenesulfonate (tosylate) ester linkage is a critical step in the synthesis of the target compound. This transformation converts a hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. fiveable.memasterorganicchemistry.com
Green Chemistry Principles in Tosylation Reactions
In recent years, there has been a growing emphasis on incorporating green chemistry principles into synthetic methodologies to minimize environmental impact. organic-chemistry.org These principles include waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. acs.org
One approach to greener tosylation involves the use of eco-friendly solvents. For example, the tosylation of cellulose (B213188) has been successfully carried out in a NaOH-urea solvent system in the presence of a nonionic surfactant. rsc.org Another strategy focuses on the use of catalytic reagents instead of stoichiometric ones. acs.org For instance, ZrCl4 has been reported as an efficient catalyst for the direct tosylation of alcohols with p-toluenesulfonic acid, offering an economic and eco-friendly alternative to traditional methods. mdma.ch
The development of solvent-free reaction conditions is another key aspect of green chemistry. A mechanochemical approach, employing a mixture of potassium hydroxide (B78521) and potassium carbonate as the base, has been used for the tosylation of alcohols. researchgate.net
Regioselective Tosylation in Polyhydroxylated Systems
In molecules containing multiple hydroxyl groups, such as diols and polyols, regioselective tosylation is crucial to selectively functionalize a specific hydroxyl group. jchemlett.com
Dibutyltin oxide (Bu2SnO) has been shown to be an effective catalyst for the regioselective mono-tosylation of vicinal diols. google.comgoogle.com This catalytic process can be performed with very low catalyst loading (down to 0.001 mol%), resulting in high conversion and selectivity. google.comgoogle.com The use of a generic Sn-acetal, independent of the reacting diol, has also been demonstrated to be effective. google.comgoogle.com This method is applicable to various commercial diol substrates and has the advantage of leaving only trace amounts of tin in the final product. google.com
Derivatization Reactions and Functional Group Interconversions of (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate
The tosylate group in this compound is an excellent leaving group, making the compound a versatile intermediate for a variety of derivatization reactions and functional group interconversions. fiveable.memasterorganicchemistry.com These transformations are typically achieved through nucleophilic substitution reactions, where a nucleophile replaces the tosylate group. pearson.com
The conversion of the tosylate to other functional groups, such as azides and halides, is a common strategy. For instance, the tosyl ester of a polyoxometalate derivative has been successfully transformed into an azide (B81097) or a halide by using sodium azide or sodium bromide as the nucleophilic agent. nih.govresearchgate.netnih.gov
Hydride reagents, such as LiAlH4, NaCNBH3, and LiEt3BH, can be used to displace the tosylate group, leading to the corresponding reduced product. These reactions proceed via an SN2 mechanism, allowing for stereospecific transformations. imperial.ac.uk
The reactivity of the tosylate group also allows for the formation of carbon-carbon bonds. For example, the reaction of a tosylated alcohol derivative with a suitable carbon nucleophile can lead to the formation of a new C-C bond. rsc.org
It is important to note that the conditions of the tosylation reaction can sometimes lead to unexpected side reactions. For example, the direct conversion of piperazinyl ethanols into chlorides has been observed during a classical O-tosylation protocol, with the reaction proceeding via the corresponding O-tosylate. nih.gov
Below is a table summarizing various synthetic methodologies and transformations:
| Transformation | Reagents and Conditions | Key Features | Reference |
| Stereospecific Piperidine Synthesis | C(3)-substituted 1,3-cyclic sulfamidates, nucleophiles | Clean SN2 cleavage, high stereocontrol | rsc.org |
| Chemo-enzymatic Piperidine Synthesis | Activated pyridines, amine oxidase/ene imine reductase | Asymmetric dearomatization, precise stereochemistry | nih.gov |
| Catalytic Piperidine Synthesis | Alkenes, Pd(DMSO)2(TFA)2 | Wacker-type aerobic oxidative cyclization | organic-chemistry.org |
| Green Tosylation | Alcohols, p-TsOH, ZrCl4 | Catalytic, eco-friendly | mdma.ch |
| Regioselective Tosylation | Vicinal diols, TsCl, Bu2SnO (catalytic) | High regioselectivity, low catalyst loading | google.comgoogle.com |
| Functional Group Interconversion | Tosylates, NaN3 or NaBr | Nucleophilic substitution to form azides or halides | nih.govresearchgate.netnih.gov |
Nucleophilic Substitution Reactions Utilizing the Tosylate as a Leaving Group
The p-toluenesulfonate (tosylate) moiety in this compound is an outstanding leaving group in nucleophilic substitution reactions. This reactivity stems from the ability of the tosylate anion to stabilize the negative charge through resonance across its sulfonyl group, making it a weak base and thus easily displaced. masterorganicchemistry.com The conversion of the hydroxyl group of 1-methylpiperidin-3-ol to a tosylate transforms a poor leaving group (hydroxide ion) into a highly effective one, facilitating reactions with a wide range of nucleophiles. masterorganicchemistry.compearson.compearson.com
These reactions typically proceed via an SN2 mechanism, especially with primary and secondary tosylates, leading to an inversion of stereochemistry at the carbon center if it is chiral. chemistrysteps.com The general scheme for such a reaction involves the attack of a nucleophile (Nu-) on the carbon atom bearing the tosylate group, resulting in the displacement of the tosylate anion and the formation of a new bond between the carbon and the nucleophile.
Key Research Findings in Nucleophilic Substitution of Tosylates:
The utility of tosylates as leaving groups is a cornerstone of organic synthesis. A variety of nucleophiles can be employed to displace the tosylate group, leading to a diverse array of substituted piperidine derivatives. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity is well-established for analogous systems. For instance, studies on similar heterocyclic systems, such as piperazinylethanols, have shown that the O-tosylate can be readily displaced. nih.gov In some cases, the displacement can occur spontaneously in the presence of a suitable nucleophile, such as chloride ions from the tosyl chloride reagent itself, particularly at room temperature or upon gentle heating. nih.gov
| Nucleophile | Product Functional Group | Typical Reagent(s) | Significance |
|---|---|---|---|
| Azide (N3-) | Azide | Sodium azide (NaN3) | Precursor to amines via reduction. |
| Cyanide (CN-) | Nitrile | Sodium cyanide (NaCN) | Allows for carbon chain extension; can be hydrolyzed to carboxylic acids. |
| Halides (Cl-, Br-, I-) | Alkyl Halide | Lithium chloride (LiCl), Sodium bromide (NaBr), Sodium iodide (NaI) | Useful for further substitution or elimination reactions. |
| Hydroxide (OH-) | Alcohol | Sodium hydroxide (NaOH) | Results in inversion of stereochemistry from the starting alcohol. |
| Alkoxides (RO-) | Ether | Sodium alkoxide (NaOR) | Formation of ether linkages (Williamson ether synthesis). |
| Thiolates (RS-) | Thioether (Sulfide) | Sodium thiolate (NaSR) | Formation of sulfur-containing compounds. |
| Hydride (H-) | Alkane | Lithium aluminum hydride (LiAlH4) | Reductive removal of the tosylate group. libretexts.orgumassd.edu |
The reaction conditions for these substitutions, such as solvent and temperature, are crucial in determining the outcome and efficiency of the reaction, as well as minimizing competing elimination reactions.
Reduction and Oxidation Reactions of the Piperidine and Sulfonate Moieties
Both the piperidine ring and the sulfonate group in this compound can undergo redox transformations, although their reactivity differs significantly.
Reduction Reactions:
The piperidine ring is a saturated heterocycle and is generally resistant to reduction under mild conditions. However, derivatives of pyridinium (B92312) salts can be reduced to piperidines. youtube.com If the piperidine ring were to contain unsaturation (e.g., a tetrahydropyridine (B1245486) derivative), catalytic hydrogenation is a common method for its reduction to a fully saturated piperidine. nih.govdtic.milgoogle.com
Conversely, the tosylate group can be readily reduced. The treatment of alkyl tosylates with strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH4), results in the reductive cleavage of the C-O bond, replacing the tosylate group with a hydrogen atom. libretexts.org This process effectively reduces the original alcohol functionality to an alkane. Other reducing agents, such as Red-Al, have also been employed for the reductive cleavage of tosylamides, a related class of compounds. wikipedia.org
Oxidation Reactions:
The piperidine moiety is susceptible to oxidation. The specific products formed depend on the oxidant used and the reaction conditions. Oxidation can occur at the nitrogen atom or at the carbon atoms of the ring, particularly those adjacent to the nitrogen (α-carbons). For example, oxidation of N-methylpiperidine derivatives with reagents like mercuric acetate-EDTA can lead to the formation of iminium ion intermediates, which can then be trapped or further react to form lactams (cyclic amides). researchgate.net Other oxidants, such as hydrogen peroxide or N2O, have been used in the gas-phase oxidation of piperidine to yield pyridine (B92270) or 2,3,4,5-tetrahydropyridine. scholarpublishing.org Atmospheric oxidation initiated by hydroxyl radicals can lead to H-abstraction from various positions on the piperidine ring, resulting in ring-opening or the formation of imines. acs.org Hypervalent iodine reagents have also been shown to oxidize N-protected piperidines at the α-position. nih.gov
The sulfonate group, on the other hand, is generally resistant to oxidation as the sulfur atom is already in its highest oxidation state (+6). wikipedia.org The aromatic ring of the tosylate could potentially be oxidized under harsh conditions, but this would likely lead to the degradation of the molecule. The sulfur functional group in sulfonates is known to be deactivating towards oxidation by potent oxidants like the sulfate (B86663) radical. acs.org
| Moiety | Reaction Type | Reagent(s) | Potential Product(s) |
|---|---|---|---|
| Piperidine Ring | Oxidation | Hg(II)-EDTA, H2O2, Hypervalent Iodine Reagents | Iminium ions, Lactams, Pyridine, Ring-opened products researchgate.netscholarpublishing.orgnih.gov |
| Sulfonate Group (as leaving group) | Reduction | Lithium aluminum hydride (LiAlH4) | 1-Methylpiperidine (B42303) (reductive cleavage of C-OTs bond) libretexts.orgumassd.edu |
| Sulfonate Group (sulfur atom) | Oxidation | N/A (already in highest oxidation state) | Generally unreactive to further oxidation. wikipedia.orgacs.org |
Flow Chemistry and Continuous Processing in this compound Synthesis
The synthesis of this compound, which involves the tosylation of an alcohol, is well-suited for adaptation to flow chemistry and continuous processing technologies. Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation and scalability. acs.org
The tosylation of alcohols is often an exothermic reaction, and the use of flow reactors allows for precise temperature control, minimizing the formation of side products. Continuous processing can also improve the handling of potentially hazardous reagents like tosyl chloride. Furthermore, in-line purification and analysis techniques can be integrated into a continuous flow setup, streamlining the entire manufacturing process.
Advantages of Flow Chemistry for Tosylation and Piperidine Synthesis:
Enhanced Safety: Minimizes the accumulation of large quantities of reactive intermediates and reagents.
Precise Temperature Control: Superior heat dissipation in microreactors prevents hotspots and reduces side reactions.
Improved Yield and Purity: Consistent reaction conditions lead to more reliable and cleaner product formation.
Scalability: Production can be scaled up by running the system for longer periods or by using parallel reactors, rather than larger, more hazardous batch reactors.
Automation: Allows for unattended operation and data logging for process optimization.
The application of flow chemistry represents a modern and efficient approach to the synthesis of this compound and other valuable chemical intermediates.
Advanced Structural Elucidation and Conformational Analysis of 1 Methylpiperidin 3 Yl 4 Methylbenzenesulfonate
Multi-dimensional Spectroscopic Techniques for Complete Structural Assignment
Spectroscopic analysis is fundamental to the structural elucidation of (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate (B104242) in the solution state. A combination of high-resolution nuclear magnetic resonance (NMR), mass spectrometry (HRMS), and vibrational spectroscopy provides a complete picture of its atomic connectivity, molecular formula, and the chemical environment of its functional groups.
High-resolution NMR spectroscopy is an indispensable tool for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals in the molecule. While one-dimensional spectra provide initial information, two-dimensional (2D) NMR experiments are required for unambiguous assignment.
2D Correlation Spectroscopy (COSY) would establish ¹H-¹H coupling networks, identifying adjacent protons within the piperidine (B6355638) and tosyl moieties. For instance, the methine proton at the C3 position of the piperidine ring would show correlations to the adjacent methylene (B1212753) protons at C2 and C4.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon atom based on its attached proton's chemical shift.
Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) couplings between ¹H and ¹³C atoms. This is crucial for connecting the distinct spin systems of the piperidine and tosyl groups, for example, by observing a correlation between the C3 proton of the piperidine ring and the ester carbonyl carbon of the tosylate group.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In the context of the piperidine ring, NOESY is critical for determining its stereochemistry. For the favored chair conformation, NOESY correlations between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions) would be expected, confirming the conformational preference in solution.
Based on known values for similar structures, the predicted chemical shifts are presented below.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Tosyl -CH₃ | ~2.4 | ~21.5 |
| Tosyl Ar-H (ortho to SO₂) | ~7.8 | ~129.8 |
| Tosyl Ar-H (meta to SO₂) | ~7.4 | ~127.8 |
| Tosyl Ar-C (ipso to SO₂) | - | ~145.0 |
| Tosyl Ar-C (ipso to CH₃) | - | ~134.0 |
| Piperidine N-CH₃ | ~2.3 | ~46.0 |
| Piperidine -CH-O- (C3) | ~4.8-5.0 | ~75.0 |
| Piperidine -CH₂-N (C2, C6) | ~2.2-2.8 | ~55-60 |
| Piperidine -CH₂- (C4, C5) | ~1.5-2.0 | ~25-30 |
HRMS is employed to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula with high precision. For (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate (C₁₃H₁₉NO₃S), the theoretical exact mass of the protonated molecule [M+H]⁺ is 286.1158 Da. Experimental verification of this mass would confirm the molecular formula.
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:
Cleavage of the ester bond: This is a common fragmentation pathway for sulfonate esters, leading to the formation of ions corresponding to the 1-methylpiperidin-3-ol cation and the 4-methylbenzenesulfonic acid or its fragments.
Fragmentation of the tosyl group: A characteristic fragment at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), is often observed from the tosyl moiety. Another common fragment is the [M-C₇H₇O₂S]⁺ ion.
Fragmentation of the piperidine ring: The piperidine ring can undergo ring-opening and subsequent fragmentation, typically involving the loss of small neutral molecules.
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₁₃H₂₀NO₃S]⁺ | 286.1158 | Protonated molecular ion [M+H]⁺ |
| [C₇H₇O₃S]⁺ | 171.0110 | Protonated p-toluenesulfonic acid |
| [C₆H₁₄N]⁺ | 100.1121 | Fragment from piperidine ring (e.g., after loss of tosylate) |
| [C₇H₇]⁺ | 91.0542 | Tropylium ion from tosyl group |
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.
FT-IR Spectroscopy: In the FT-IR spectrum, strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are expected around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O-C stretching vibration would also be a key indicator. The absence of an N-H stretching band (typically ~3300-3500 cm⁻¹) confirms the tertiary nature of the amine. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The aromatic ring stretching vibrations of the tosyl group would give rise to characteristic bands. The symmetric S=O stretch is also typically strong in the Raman spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| C-H Stretch (Aromatic) | Tosyl Ring | 3000-3100 | FT-IR, Raman |
| C-H Stretch (Aliphatic) | Piperidine Ring, Methyl Groups | 2800-3000 | FT-IR, Raman |
| S=O Asymmetric Stretch | Sulfonate | ~1350-1370 | FT-IR (Strong) |
| S=O Symmetric Stretch | Sulfonate | ~1170-1190 | FT-IR (Strong), Raman (Strong) |
| S-O-C Stretch | Sulfonate Ester | ~900-1000 | FT-IR |
| C-N Stretch | Tertiary Amine | 1000-1250 | FT-IR (Medium-Weak) |
| Aromatic C=C Stretch | Tosyl Ring | 1450-1600 | FT-IR, Raman |
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Preferences
While spectroscopic methods reveal the structure in solution, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles. Although crystal structure data for the title compound is not publicly available, analysis of the closely related compound, [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate, offers significant insight into the expected solid-state conformation and packing. nih.gov
| Parameter | Value |
|---|---|
| Empirical formula | C₂₀H₂₄FNO₃S |
| Formula weight | 377.46 |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 9.1590 (4) |
| b (Å) | 10.0764 (5) |
| c (Å) | 10.7644 (6) |
| β (°) | 95.718 (1) |
| Volume (ų) | 988.50 (9) |
| Z | 2 |
The piperidine ring, similar to cyclohexane, can adopt several conformations, with the chair form being the most energetically favorable. nih.gov The X-ray diffraction data for the analogue confirms that the piperidine ring adopts a stable chair conformation in the solid state. nih.gov In this conformation, substituents can occupy either axial or equatorial positions. For this compound, it is highly probable that the bulky 4-methylbenzenesulfonate group at the C3 position occupies an equatorial position to minimize steric hindrance with the axial protons on the ring. The N-methyl group's orientation (axial vs. equatorial) can vary, but an equatorial position is generally preferred.
Mechanistic Investigations of Molecular Interactions Involving 1 Methylpiperidin 3 Yl 4 Methylbenzenesulfonate
Elucidation of Reaction Mechanisms in Synthetic Transformations
The tosylate portion of (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate (B104242) dictates its reactivity in synthetic chemistry. Tosylates are derivatives of p-toluenesulfonic acid and are frequently used to convert alcohols, which are poor leaving groups (as hydroxide (B78521), OH⁻), into excellent leaving groups. This conversion makes the carbon atom to which the tosylate is attached highly susceptible to nucleophilic attack.
Transition State Analysis in Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving tosylates, including (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate, typically proceed via an Sₙ2 mechanism. The Sₙ2 reaction is a single-step concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. masterorganicchemistry.com The transition state in such a reaction is a critical point on the potential energy surface, representing the highest energy species. mdpi.comresearchgate.netsciforum.net
For this compound, the nucleophile attacks the C3 carbon of the piperidine (B6355638) ring, leading to the displacement of the tosylate anion. The transition state is characterized by a trigonal bipyramidal geometry at the C3 carbon, with the nucleophile and the leaving group (tosylate) occupying the apical positions. masterorganicchemistry.com
Photochemical and Thermal Stability Mechanisms of Sulfonate Esters
The stability of sulfonate esters like this compound under photochemical and thermal conditions is crucial for their storage and application.
Photochemical Stability: Aryl tosylates can undergo photochemical reactions upon irradiation with UV light. The primary photochemical process is the homolytic cleavage of the ArO–SO₂ bond. rsc.org This cleavage generates a phenoxy and a sulfonyl radical pair. In the case of the subject compound, the analogous cleavage would be of the C-O bond between the piperidine ring and the sulfonate group. Depending on the reaction conditions, these radicals can lead to the formation of various products. In the presence of oxygen, the sulfonyl radical can be oxidized to form p-toluenesulfonic acid. rsc.org The susceptibility of a molecule to photodegradation is linked to its chemical structure, particularly the presence of aromatic chromophores and bonds that can dissociate to form free radicals. nih.gov The environment, such as the solvent or whether the compound is in an aggregated state, can also significantly affect the photochemical pathway and the products formed. nih.gov
Thermal Stability: Sulfonate esters generally exhibit good thermal stability. However, at elevated temperatures, they can undergo decomposition. The decomposition temperature is influenced by the structure of the ester. researchgate.net Aromatic sulfonic acids, for example, have been shown to decompose in the range of 200-300°C. researchgate.net The stability of various tosylate esters under different chemical conditions has been profiled, revealing their lability to acidic, basic, and nucleophilic cleavage. nih.gov The table below summarizes the stability of p-toluenesulfonate esters to various reagents, which provides a framework for understanding the likely stability of this compound.
| Reagent/Condition | Stability of Tosylate Esters | Reference |
|---|---|---|
| Mildly reducing conditions (e.g., NaBH₄) | Generally stable | nih.gov |
| Moderately acidic conditions (e.g., TFA at room temp) | Generally stable, though esters of secondary alcohols can be labile | nih.gov |
| Hot strong acids (e.g., refluxing 48% HBr) | Most are cleaved | nih.gov |
| Basic conditions (e.g., NaOH in DCM/MeOH) | Most are cleaved | nih.gov |
| Nucleophiles (e.g., NaI, NaN₃) | Reactive, cleavage occurs | nih.gov |
In Vitro Ligand-Biomacromolecule Interaction Studies (Non-Clinical, Mechanistic Focus)
While no direct studies on the biomacromolecular interactions of this compound have been reported, the presence of the 1-methylpiperidine (B42303) scaffold suggests potential biological activity, as this motif is found in numerous bioactive molecules. researchgate.net
Enzyme Inhibition Kinetics and Mechanism (e.g., DNA gyrase, PI4K)
DNA Gyrase: DNA gyrase is a bacterial topoisomerase essential for DNA replication and is a validated target for antibiotics. researchgate.net Several classes of DNA gyrase inhibitors feature a piperidine ring. For example, piperidine-4-carboxamides have been identified as a novel class of mycobacterial DNA gyrase inhibitors. nih.govresearchgate.net These compounds are thought to bind to the GyrA and GyrB subunits of the enzyme, inducing DNA damage. nih.gov Another study on piperidine-based derivatives showed inhibitory effects on E. coli DNA gyrase. researchgate.net Given these precedents, it is conceivable that this compound or structurally similar compounds could be investigated for DNA gyrase inhibition. The mode of interaction would likely involve the piperidine moiety making key contacts within the enzyme's binding pocket.
Phosphatidylinositol 4-Kinase (PI4K): PI4Ks are lipid kinases that generate phosphatidylinositol 4-phosphate (PI4P), a crucial signaling molecule in various cellular processes. patsnap.comnih.gov Inhibitors of PI4Ks are being explored for various therapeutic applications, including antiviral and anticancer treatments. patsnap.commedchemexpress.com While there is no specific data linking tosylated piperidine derivatives to PI4K inhibition, the general strategy for developing kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme. The 1-methylpiperidine and the 4-methylbenzenesulfonate moieties could potentially be tailored to interact with residues in the active site of a PI4K isoform.
Receptor Binding Assays with Isolated Targets (e.g., G-quadruplexes)
G-quadruplexes (G4s) are secondary structures formed in guanine-rich nucleic acid sequences, which are implicated in the regulation of gene expression and are considered targets for anticancer drugs. mdpi.com G4 ligands are typically planar aromatic molecules that can interact with the flat G-quartets of the G4 structure through π-π stacking. mdpi.comnih.gov While the 4-methylbenzenesulfonate group of the title compound is aromatic, it is not a large, planar heterocyclic system typical of high-affinity G4 binders like pyridostatin (B1662821) or acridine (B1665455) derivatives. mdpi.comresearchgate.net However, some G4 ligands incorporate flexible elements. For example, non-macrocyclic heteroaryls containing pyridine (B92270) and oxadiazole moieties have shown preferential binding to telomeric G4 sequences. mdpi.com It is plausible that a molecule combining a piperidine scaffold for interaction with the loops or grooves of the G4, and an aromatic moiety for stacking, could be designed. Further studies would be required to determine if this compound exhibits any affinity for G-quadruplex structures.
Modulatory Effects on Cellular Pathways (in vitro, non-human cell lines)
Absence of Specific Research Findings for this compound
A thorough and targeted search for scientific literature and crystallographic data concerning the specific chemical compound this compound has revealed a significant lack of detailed research findings required to generate the requested article. Specifically, no publicly available crystallographic studies or in-depth analyses of the non-covalent interactions and supramolecular assembly for this exact molecule could be located.
While research on related compounds, such as derivatives of 1-methylpiperidine and other benzenesulfonate (B1194179) esters, is available, the strict adherence to the specified subject, "this compound," precludes the use of such data as it would not be scientifically accurate or directly relevant to the molecule . The generation of a detailed and informative article as per the provided outline is contingent on the availability of specific experimental data, primarily from X-ray crystallography, which elucidates the precise three-dimensional arrangement of molecules in the solid state and the nature of the intermolecular forces at play.
Without access to such primary data for this compound, any discussion on the mechanisms of its non-covalent interactions, including hydrogen bonding, van der Waals forces, and potential π-stacking, would be purely speculative and would not meet the required standards of a professional and authoritative scientific article. Furthermore, the creation of data tables with specific bond lengths, angles, and intermolecular distances is not possible.
Therefore, due to the absence of the necessary foundational research on this compound in the accessible scientific domain, it is not currently feasible to produce the requested article on the "" with the specified level of detail and scientific rigor.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Methylpiperidin 3 Yl 4 Methylbenzenesulfonate Analogues
Impact of Structural Modifications on Chemical Reactivity and Stability
The chemical reactivity and stability of (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate (B104242) are primarily dictated by the interplay between the piperidine (B6355638) ring and the tosylate (4-methylbenzenesulfonate) group. The tosylate is an excellent leaving group, rendering the ester bond susceptible to cleavage through nucleophilic substitution reactions. Structural modifications to either the piperidine moiety or the tosylate group can significantly alter the molecule's reactivity and stability profile.
Below is a data table summarizing the predicted impact of various structural modifications on the chemical reactivity of (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate analogues.
| Structural Modification | Predicted Impact on Reactivity (Nucleophilic Substitution) | Rationale |
| Addition of electron-withdrawing groups to the piperidine ring | Increase | Stabilizes the developing negative charge on the leaving group and can make the carbon center more electrophilic. |
| Addition of electron-donating groups to the piperidine ring | Decrease | Destabilizes the transition state by increasing electron density at the reaction center. |
| Introduction of bulky substituents near the C3 position | Decrease | Steric hindrance impedes the approach of the nucleophile to the electrophilic carbon center. |
| Replacement of the N-methyl group with a larger alkyl group | Minor Decrease | May introduce minor steric hindrance affecting the overall conformation and accessibility of the reaction site. |
| Modification of the tosylate group (e.g., adding electron-withdrawing groups to the benzene (B151609) ring) | Increase | Makes the sulfonate a better leaving group by further stabilizing the negative charge of the anion. |
Correlation of Conformational Preferences with Observed Molecular Interactions
For a substituted piperidine like this compound, the N-methyl group and the C3-tosylate group are the key substituents. The thermodynamically most stable conformation will generally have the bulkiest substituents in the equatorial position to avoid unfavorable 1,3-diaxial interactions. whiterose.ac.uk The specific diastereomer (cis or trans) will determine the relative orientation of these groups. For example, in an analogue like [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate, the piperidine ring was confirmed to adopt a chair conformation. nih.gov
The conformational flexibility of the piperidine ring and its substituents is a key factor in molecular recognition. The ability of the molecule to adopt a specific low-energy conformation that is complementary to a binding site is essential for its biological activity. Molecular interaction models, such as molecular docking, can be used to predict how different conformers of these analogues might bind to a target. polyu.edu.hk These models suggest that stable binding is achieved when the molecule's shape and the distribution of its functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) match those of the binding site. polyu.edu.hkfrontiersin.org The decreased conformational flexibility that can result from certain substitutions may lead to a more favorable burial of hydrophobic groups into corresponding pockets within a target's active site, potentially increasing potency. polyu.edu.hk
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design in Chemical Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR can be a powerful tool for predicting the biological activities of novel, yet-to-be-synthesized compounds, thereby guiding rational drug design and lead optimization. researchgate.netnih.gov
The development of a QSAR model for this class of compounds would involve several key steps. First, a dataset of structurally diverse analogues would be synthesized and their biological activity (e.g., inhibitory concentration IC50) against a specific target would be measured. Next, a variety of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecular structure, including:
Topological descriptors: Describe the atomic connectivity and shape of the molecule.
Physicochemical descriptors: Include properties like molar refractivity, logP, and polar surface area.
Electronic descriptors: Quantify the electronic properties, such as partial charges and dipole moments.
Steric descriptors: Describe the three-dimensional bulk and shape of the molecule.
Various statistical and machine learning methods are then employed to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.net Common methods used for piperidine derivatives include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and various neural network approaches. researchgate.nettandfonline.comnih.gov
The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. tandfonline.comnih.gov A robust and validated QSAR model can provide valuable insights into the key structural features that govern the biological activity of this compound analogues. This information can then be used to prioritize the synthesis of new compounds with potentially enhanced activity or improved properties. nih.gov For instance, QSAR studies on other piperidine derivatives have successfully guided the design of new molecules with desired toxicological or therapeutic profiles. researchgate.net
Physicochemical Property Modulation through Structural Changes (e.g., aqueous solubility, LogP)
The physicochemical properties of this compound analogues, such as aqueous solubility and the octanol-water partition coefficient (LogP), are critical determinants of their pharmacokinetic and pharmacodynamic behavior. fiveable.me These properties can be finely tuned by making specific structural modifications to the parent molecule.
The following data table outlines how specific structural changes might modulate the physicochemical properties of this compound analogues.
| Structural Modification | Predicted Effect on Aqueous Solubility | Predicted Effect on LogP | Rationale |
| Addition of a hydroxyl (-OH) group to the piperidine ring | Increase | Decrease | Introduces a polar, hydrogen-bond-donating group. |
| Addition of a long alkyl chain to the piperidine ring | Decrease | Increase | Increases the nonpolar character and molecular weight. |
| Replacement of the N-methyl with an N-H | Increase | Decrease | Allows for an additional hydrogen bond donor site. |
| Addition of a polar group (e.g., -NH2) to the tosyl ring | Increase | Decrease | Increases the overall polarity of the tosylate moiety. |
| Replacement of the tosyl group with a smaller, more polar group | Increase | Decrease | Reduces the size of the nonpolar aromatic portion of the molecule. |
By systematically applying these structural modifications, it is possible to optimize the physicochemical profile of this compound analogues for specific applications in chemical biology.
Computational Chemistry and Molecular Modeling of 1 Methylpiperidin 3 Yl 4 Methylbenzenesulfonate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior and designing new molecules.
Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics
Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the ground state geometry and energetic properties of molecules. For (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate (B104242), DFT calculations would typically be employed to determine the most stable three-dimensional arrangement of its atoms. These calculations involve optimizing the molecular geometry to find the lowest energy conformation.
Table 1: Hypothetical DFT-Calculated Energetic Properties of (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate
| Property | Value | Unit |
|---|---|---|
| Total Energy | Value | Hartrees |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
Note: This table represents typical data that would be generated from DFT calculations; specific values for this compound require dedicated computational studies.
Ab Initio Calculations for Spectroscopic Parameter Prediction
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties. These calculations can provide theoretical spectra that aid in the interpretation of experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
For this compound, ab initio methods could predict the chemical shifts of the hydrogen and carbon atoms, which could then be compared with experimental NMR spectra for structural verification. Similarly, vibrational frequencies from ab initio calculations can be correlated with the peaks in an experimental IR spectrum to identify characteristic functional groups. While specific ab initio spectroscopic predictions for this molecule are not published, analytical data such as NMR and mass spectrometry are available from commercial suppliers. bldpharm.com
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and reveal its dynamic properties in different environments, such as in a solvent or interacting with a biological target.
An MD simulation of this compound would allow for the sampling of its various conformations over time, providing insights into the flexibility of the piperidine (B6355638) ring and the rotational freedom around the sulfonate ester bond. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.
Molecular Docking Studies with Protein Targets (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.
Binding Mode Analysis and Interaction Hotspots
Binding mode analysis involves examining the docked poses of a ligand in the active site of a protein to understand the key molecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Identifying these "hotspots" is critical for explaining the molecule's biological activity and for designing more potent derivatives. While no specific docking studies on this compound have been published, the general methodology is well-established in the study of similar molecular scaffolds. nih.govmdpi.com
Table 2: Hypothetical Binding Interactions of this compound with a Protein Target
| Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Amino Acid 1 | Hydrogen Bond | Value |
| Amino Acid 2 | Hydrophobic | Value |
| Amino Acid 3 | Pi-Pi Stacking | Value |
| Amino Acid 4 | Ionic Interaction | Value |
Note: This table illustrates the type of data generated from a binding mode analysis. The specific residues and interactions would depend on the protein target.
Pharmacophore Model Development
A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. dergipark.org.tr These models are developed based on the structures of known active molecules or the interaction patterns observed in ligand-protein complexes.
A pharmacophore model for a target that binds this compound would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. This model could then be used for virtual screening of large compound libraries to identify other molecules that possess the required pharmacophoric features and are therefore likely to be active. dergipark.org.tr The development of such models is a key step in modern drug discovery. dergipark.org.tr
Cheminformatics and Virtual Screening for Novel Analogues
The discovery and development of novel bioactive molecules is a complex and resource-intensive process. In recent years, computational approaches, specifically cheminformatics and virtual screening, have become indispensable tools for accelerating the identification of promising new chemical entities. mdpi.com For a scaffold such as this compound, these in silico techniques offer a rational and efficient pathway to explore a vast chemical space and identify analogues with potentially improved properties.
Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. This can include the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure and physicochemical properties. These descriptors can then be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity. mdpi.com Such models can be instrumental in prioritizing which novel analogues to synthesize and test.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).
Structure-based virtual screening relies on the three-dimensional structure of the biological target. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. This allows for the evaluation of the binding affinity and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition. For a compound like this compound, if a relevant biological target were identified and its structure determined, SBVS could be employed to screen for analogues that exhibit enhanced binding.
Ligand-based virtual screening, on the other hand, is utilized when the three-dimensional structure of the target is unknown. This approach leverages the knowledge of existing active compounds. By analyzing the common structural features and properties of known active molecules, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This pharmacophore can then be used as a query to search for novel compounds in a database that fit the model.
The application of these computational methods to the this compound scaffold would begin with the generation of a virtual library of analogues. This could be achieved by systematically modifying different parts of the molecule, such as the piperidine ring, the methyl group on the nitrogen, or the tosylate group. For each of these virtual compounds, a range of molecular descriptors would be calculated.
Table 1: Hypothetical Molecular Descriptors for Virtual Analogues of this compound
| Analogue ID | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Polar Surface Area (Ų) |
| Parent Compound | 283.39 | 2.85 | 0 | 4 | 54.4 |
| Analogue-001 | 297.42 | 3.10 | 0 | 4 | 54.4 |
| Analogue-002 | 269.36 | 2.60 | 1 | 4 | 64.6 |
| Analogue-003 | 315.43 | 2.95 | 0 | 5 | 63.6 |
| Analogue-004 | 298.40 | 2.50 | 0 | 4 | 54.4 |
| Analogue-005 | 329.45 | 3.30 | 0 | 4 | 54.4 |
Following the generation of the virtual library and the calculation of descriptors, a virtual screening campaign could be initiated. If a target structure is available, molecular docking simulations would be performed to predict the binding affinity of each analogue. The results of such a screening could be tabulated to rank the compounds based on their predicted potency.
Table 2: Hypothetical Virtual Screening Results for Novel Analogues
| Analogue ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |
| Parent Compound | -7.5 | 500 | TYR123, PHE234 |
| Analogue-001 | -8.2 | 150 | TYR123, PHE234, ARG250 |
| Analogue-002 | -7.8 | 350 | TYR123, ASP150 |
| Analogue-003 | -8.5 | 100 | TYR123, PHE234, SER180 |
| Analogue-004 | -7.2 | 800 | PHE234 |
| Analogue-005 | -9.0 | 50 | TYR123, PHE234, ARG250, LYS100 |
Advanced Analytical Methodologies for the Detection and Quantification of 1 Methylpiperidin 3 Yl 4 Methylbenzenesulfonate
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental in the analysis of (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate (B104242), providing the necessary resolution to separate the compound from impurities, starting materials, and byproducts. High-performance liquid chromatography (HPLC) is the most prominent of these methods for non-volatile compounds, while gas chromatography-mass spectrometry (GC-MS) can be utilized for the analysis of volatile derivatives.
A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach for the routine analysis and purity assessment of (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate. The development and validation of such a method are critical to ensure reliable and accurate results.
Method Development: The development of an HPLC method for this compound would involve a systematic optimization of chromatographic parameters. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be adjusted to achieve optimal separation. The pH of the aqueous phase is a critical parameter to control the ionization state of the basic piperidine (B6355638) nitrogen, thereby influencing its retention. A UV detector set to a wavelength where the tosylate chromophore exhibits strong absorbance, likely around 220-230 nm, would provide good sensitivity.
Method Validation: Once developed, the HPLC method must be validated according to established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following tables provide illustrative examples of a validated HPLC method for a closely related piperidine derivative, which would serve as a starting point for the analysis of this compound.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 68:32, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative HPLC Method Validation Data
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | < 2.0% |
| LOD | ~0.15 µg/mL |
| LOQ | ~0.45 µg/mL |
While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS can be a powerful tool for the identification of volatile impurities or degradation products. Derivatization could also be employed to create a more volatile analog of the target compound, although this adds complexity to the sample preparation.
A typical GC-MS analysis would involve:
Sample Preparation: Dissolving the sample in a suitable organic solvent.
Injection: Introducing a small volume of the sample into a heated injector, where it is vaporized.
Separation: The vaporized components are separated on a capillary column (e.g., a 5% phenyl-polymethylsiloxane column) based on their boiling points and interactions with the stationary phase.
Detection: The separated components are detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification by comparing the resulting mass spectra to spectral libraries.
This technique is particularly useful for identifying unknown impurities that may be present in a sample of this compound.
Spectrophotometric and Spectrofluorometric Assays for Quantification in Research Samples
UV-Visible spectrophotometry can be a simple and rapid method for the quantification of this compound, provided that it is the only component in the sample that absorbs at the chosen wavelength. The presence of the p-toluenesulfonate group provides a chromophore that absorbs in the UV region. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Spectrofluorometric methods are generally more sensitive and selective than spectrophotometric methods. However, this compound is not expected to be naturally fluorescent. Therefore, a spectrofluorometric assay would require a derivatization step to introduce a fluorescent tag to the molecule. This would involve reacting the compound with a fluorescent labeling reagent.
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) is a high-resolution separation technique that can be an excellent alternative or complementary method to HPLC. In CE, charged molecules are separated in a narrow capillary under the influence of a high electric field. The separation is based on differences in the charge-to-size ratio of the analytes.
For the analysis of this compound, which contains a basic piperidine nitrogen that can be protonated, capillary zone electrophoresis (CZE) would be a suitable mode. The separation would be performed in a buffer solution at a pH where the analyte carries a net positive charge. The high efficiency of CE allows for the separation of closely related impurities with high resolution. Detection is typically performed using an on-column UV detector.
Development of Robust Sample Preparation Strategies for Non-Biological Matrices
The choice of sample preparation technique is critical for obtaining accurate and reliable analytical results, especially when dealing with complex non-biological matrices such as reaction mixtures or industrial process streams. The goal of sample preparation is to isolate the analyte of interest from interfering matrix components and to concentrate it to a level suitable for the analytical instrument.
Common sample preparation strategies for the analysis of this compound in non-biological matrices include:
Direct Dilution: For relatively clean samples, a simple dilution with a solvent compatible with the analytical method (e.g., the HPLC mobile phase) may be sufficient.
Liquid-Liquid Extraction (LLE): This technique is used to separate the analyte from a complex matrix by partitioning it between two immiscible liquid phases. For this compound, this could involve adjusting the pH of an aqueous sample to control the ionization of the piperidine group and then extracting it into an organic solvent.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique than LLE. It involves passing the sample through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. A variety of sorbents (e.g., C18, ion-exchange) can be used, depending on the properties of the analyte and the matrix.
The selection of the appropriate sample preparation method will depend on the specific matrix and the requirements of the subsequent analytical technique.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
Strategic Applications and Research Utility of 1 Methylpiperidin 3 Yl 4 Methylbenzenesulfonate in Non Therapeutic Contexts
Role as a Key Synthetic Intermediate in Complex Organic Synthesis
The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and complex organic structures. nih.govresearchgate.netnih.gov Consequently, functionalized piperidines like (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate (B104242) serve as crucial building blocks in the multi-step synthesis of more intricate molecular architectures. The tosylate group in this compound is an excellent leaving group, facilitating nucleophilic substitution reactions, which are fundamental to the construction of carbon-carbon and carbon-heteroatom bonds.
While specific, publicly documented large-scale syntheses employing (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate are not extensively reported, the utility of closely related analogs is well-established. For instance, a structurally similar compound, [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate, is a pivotal intermediate in the synthesis of Paroxetine, a widely used pharmaceutical. This analogy underscores the potential of this compound to participate in similar synthetic strategies for creating complex molecules.
The general importance of piperidine derivatives as synthetic intermediates is further highlighted in numerous patents and research articles that describe their use in the preparation of novel compounds for various applications. google.comnih.govresearchgate.net The reactivity of the tosylate group allows for the introduction of a wide range of functional groups, making this compound a versatile precursor for generating libraries of compounds for screening in drug discovery and other research areas.
Table 1: Key Reactions Facilitated by Tosylate Leaving Group
| Reaction Type | Nucleophile | Resulting Bond | Potential Application |
| Alkylation | Carbanions (e.g., from malonic esters) | C-C | Elaboration of carbon skeleton |
| Amination | Amines, Azides | C-N | Introduction of nitrogen-containing moieties |
| Etherification | Alkoxides, Phenoxides | C-O | Synthesis of ethers |
| Thioetherification | Thiolates | C-S | Incorporation of sulfur functional groups |
Use as a Ligand or Precursor in Catalysis and Coordination Chemistry
The nitrogen atom within the piperidine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows the compound and its derivatives to function as ligands in coordination chemistry and catalysis. rsc.org The formation of metal complexes with piperidine-based ligands can lead to catalysts with unique steric and electronic properties, influencing their activity and selectivity in various chemical transformations.
While specific catalytic applications of this compound have yet to be extensively documented, its structure suggests its suitability as a ligand or a precursor for the synthesis of more complex ligands. The methyl group on the nitrogen and the substitution pattern on the ring can be tailored to fine-tune the properties of the resulting metal complexes for specific catalytic processes.
Development as a Molecular Probe for Mechanistic Chemical Biology Studies (in vitro, non-human)
Molecular probes are essential tools for elucidating the mechanisms of biological processes at the molecular level. The piperidine scaffold is present in many biologically active molecules, and derivatives of this compound could be functionalized to create such probes. By incorporating reporter groups such as fluorophores, radioisotopes, or photoaffinity labels, these modified piperidines can be used to study the interactions of small molecules with biological targets in non-human, in vitro settings.
The development of piperidine-based compounds as molecular probes for various receptors and enzymes has been an active area of research. researchgate.net For example, structurally related piperidine derivatives have been designed as ligands for sigma receptors and histamine (B1213489) H3 receptors, with potential applications in studying the roles of these receptors in cellular signaling pathways. rsc.orgacs.org The tosylate group of this compound provides a convenient handle for the chemical modifications necessary to transform it into a targeted molecular probe.
Applications in Material Science, Polymer Chemistry, or Supramolecular Chemistry
The incorporation of functional organic molecules into polymers and materials can impart them with novel properties and functionalities. The piperidine unit, with its potential for chemical modification, is a valuable component in the design of new materials.
Research has shown that piperidine-containing monomers can be polymerized to create materials with specific properties. For instance, piperidine-based bioactive films with antimicrobial properties have been developed for potential applications in drug delivery. nih.gov The synthesis of piperidine-based fluorescent materials has also been reported, indicating the potential for creating novel optical materials. researchgate.net
While the direct application of this compound in material science is not yet widely reported, its structure suggests its potential as a monomer or a precursor to a functional monomer. The tosylate group could be replaced with a polymerizable group, or the piperidine ring could be incorporated as a pendant group on a polymer backbone to influence the material's physical or chemical properties. The ability of piperidine derivatives to participate in the formation of supramolecular assemblies further expands their potential utility in the creation of organized, functional materials. researchgate.net
Emerging Research Trends and Future Directions for 1 Methylpiperidin 3 Yl 4 Methylbenzenesulfonate Research
Integration with Artificial Intelligence and Machine Learning for De Novo Design
The conventional process of drug discovery is notoriously time-consuming and expensive, often hindered by the sheer scale of chemical space, which is estimated to contain between 10^33 and 10^63 drug-like molecules. frontiersin.org De novo drug design, which aims to generate entirely new molecular structures with desired properties, offers a powerful alternative to traditional high-throughput screening. frontiersin.orgnih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling the rapid and automated design of novel compounds. frontiersin.org
Deep learning (DL) models, in particular, have shown remarkable efficacy in generating new molecules and predicting their properties. easpublisher.com These models can learn underlying patterns directly from raw molecular representations, such as the Simplified Molecular Input Line Entry System (SMILES). nih.gov Generative algorithms, including Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), are trained on vast libraries of known molecules to create new, chemically valid structures that are optimized for specific biological targets or physicochemical properties. frontiersin.orgeaspublisher.com
Table 1: AI and Machine Learning Models in De Novo Drug Design
| Model Type | Description | Application in Designing Piperidine (B6355638) Derivatives |
|---|---|---|
| Recurrent Neural Networks (RNNs) | Processes sequential data, making them ideal for generating SMILES strings representing novel molecules. frontiersin.org | Can be trained on datasets of known piperidine-containing drugs to generate new, synthetically feasible derivatives with desired features. |
| Generative Adversarial Networks (GANs) | Consists of a "generator" that creates new molecules and a "discriminator" that evaluates them against real ones, leading to the design of highly realistic and novel compounds. easpublisher.comnih.gov | Can be used to design piperidine analogs that fit a specific pharmacological profile while avoiding known toxicophores. |
| Variational Autoencoders (VAEs) | Encodes molecules into a continuous latent space, allowing for efficient exploration and optimization of chemical structures to generate molecules with multiple desired properties. nih.gov | Enables the generation of (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate (B104242) derivatives optimized for multiple objectives, such as target affinity and drug-likeness. |
| Deep Reinforcement Learning (DRL) | Combines deep neural networks with reinforcement learning to iteratively build molecules with desired properties, treating the design process as a game where the model is rewarded for making good decisions. nih.gov | Can be employed to systematically modify the piperidine or tosylate moieties to achieve a specific design goal, such as improved binding to a target protein. |
Exploration of Bio-orthogonal Chemistry and Click Reactions for Functionalization
Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This field, pioneered by Carolyn R. Bertozzi, has provided powerful tools for studying biomolecules in real-time within their natural environment. wikipedia.org A key requirement for a bio-orthogonal reaction is that the reacting functional groups must be mutually specific and inert to the complex biological milieu. acs.org
"Click chemistry" reactions, known for their high efficiency, selectivity, and mild reaction conditions, are central to bio-orthogonal labeling. nih.gov For a compound like (1-methylpiperidin-3-yl) 4-methylbenzenesulfonate, the sulfonate ester group presents a unique opportunity for functionalization using specialized click reactions. The recently developed Sulfur–Azide (B81097) Exchange (SuAEx) reaction, for instance, enables the chemoselective formation of sulfonate esters from sulfonyl azides and phenolic substrates. acs.org This type of "sulfo-click" reaction expands the toolkit for modifying molecules containing sulfonyl groups. thieme.dedigitellinc.com
The piperidine core can also be functionalized. For instance, derivatives can be synthesized to include an azide or alkyne handle, making them amenable to the widely used copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. nih.gov These methods would allow researchers to covalently attach this compound to various probes, such as fluorescent dyes, affinity tags, or drug delivery vehicles, for applications in chemical biology and targeted therapeutics. pcbiochemres.com
Table 2: Relevant Bio-orthogonal and Click Reactions for Functionalization
| Reaction Type | Reactants | Key Features | Potential Application for the Compound |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (B158145) and Azide | Copper-free, highly bio-orthogonal, and fast. wikipedia.org | A derivative of the compound bearing an azide or cyclooctyne could be attached to biomolecules for in-vivo tracking. nih.gov |
| Staudinger Ligation | Azide and Phosphine | One of the first bio-orthogonal reactions, though it has slower kinetics compared to modern click reactions. nih.govacs.org | An azide-modified version could be selectively ligated to phosphine-containing probes or surfaces. pcbiochemres.com |
| Sulfur–Azide Exchange (SuAEx) | Sulfonyl Azide and Phenol | A newer sulfo-click reaction for the chemoselective formation of sulfonate esters under mild conditions. acs.org | Could be used in reverse to modify the tosylate group or to synthesize novel sulfonate ester derivatives. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone and Alkoxy amine/Hydrazine | Forms stable linkages and is widely used in bioconjugation. nih.gov | The piperidine ring could be functionalized with a carbonyl or alkoxyamine group for conjugation purposes. |
Development of Advanced Analytical Techniques for Trace Analysis in Environmental or Material Samples
Sulfonate compounds, including benzenesulfonates, are often highly water-soluble, leading to high mobility in aquatic systems. nih.govresearchgate.net Their stability and potential for persistence necessitate the development of advanced and highly sensitive analytical techniques for their detection at trace levels in environmental matrices like water or in material samples.
Modern analytical chemistry offers a suite of powerful tools capable of quantifying such compounds with high precision and accuracy. shvaiko.ru The primary methods involve chromatographic separation coupled with sensitive detection. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) and Ion Chromatography are particularly well-suited for analyzing polar, non-volatile compounds like sulfonates. nih.govtezu.ernet.in When coupled with Mass Spectrometry (LC-MS), these techniques provide both quantification and structural confirmation, making them the gold standard for trace analysis. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after a derivatization step to increase the volatility of the analyte. nih.gov
Table 3: Advanced Analytical Techniques for Sulfonate Analysis
| Technique | Principle of Operation | Typical Detection Limits | Advantages for Sulfonate Analysis |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary and a mobile phase. tezu.ernet.in | µg/L to ng/L range | Excellent for polar and non-volatile compounds; versatile with different detectors (UV, MS). researchgate.net |
| Ion Chromatography (IC) | A form of HPLC that uses an ion-exchange resin to separate ions and polar molecules. nih.gov | Low µM range (e.g., 0.06-0.16 µM) | Specifically designed for ionic species like sulfonate anions; allows for simultaneous determination of various sulfonates. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase followed by detection with a mass spectrometer. tezu.ernet.in | ng/L to pg/L range | Provides high resolution and definitive mass identification, but may require derivatization for polar analytes. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net | pg/L to fg/L range | The premier technique for trace quantification of organic pollutants in environmental samples due to its high sensitivity and specificity. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary tube. nih.gov | µg/L range | Requires very small sample volumes and offers high separation efficiency. researchgate.net |
Potential for Derivatization in Nanotechnology and Biosensor Development
The unique structural components of this compound make it an attractive scaffold for derivatization in the fields of nanotechnology and biosensor development. Derivatization involves chemically modifying a core molecule to introduce new functional groups, thereby enabling it to interact with or be attached to other materials, such as nanoparticles, polymers, or biological macromolecules. researchgate.net
The piperidine moiety is a common fragment in pharmaceuticals and can be functionalized to create building blocks for new materials. nih.gov For instance, derivatives could be synthesized to self-assemble on surfaces or to be incorporated into polymer films, creating bioactive materials for applications like controlled drug delivery or antimicrobial coatings. nih.gov
Furthermore, the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. youtube.comperiodicchemistry.com This reactivity can be harnessed to covalently link the piperidine core to surfaces functionalized with nucleophiles. By first introducing a recognition element (e.g., an antibody or enzyme) onto a nanomaterial (like a gold nanoparticle or carbon nanotube) and then using the derivatized piperidine compound as a linker or signaling molecule, novel biosensors could be constructed. The interaction of the target analyte with the recognition element would trigger a detectable signal, mediated by the presence of the piperidine derivative.
Table 4: Derivatization Strategies and Potential Applications
| Derivatization Strategy | Target Moiety | Functional Group to Introduce | Potential Application |
|---|---|---|---|
| Click Chemistry Handle Installation | Piperidine Ring | Azide, Alkyne | Covalent attachment to biosensor surfaces or nanoparticles functionalized with the complementary click handle. nih.gov |
| Nucleophilic Substitution | Tosylate Group | Thiol, Amine | Linkage to gold surfaces (via thiol) or amine-functionalized polymers for creating bioactive films. researchgate.net |
| Polymerization | Piperidine Ring | Vinyl, Acrylate | Incorporation into polymer chains to create functional materials with tailored properties for drug delivery systems. |
| Bioconjugation | Piperidine Ring | Biotin, Carboxylic Acid | Attachment to streptavidin-coated sensors or conjugation to proteins/peptides for targeted biological studies. |
Q & A
Advanced Research Question
- Data collection : Use high-resolution SCXRD (Mo-Kα radiation, θmax > 25°) to resolve weak interactions .
- Hydrogen placement : Refine mixed isotropic/anisotropic displacement parameters for H atoms in SHELXL .
- Network visualization : Software like Mercury or ORTEP-3 maps interactions (e.g., symmetry codes ) .
- Energy frameworks : Calculate interaction energies (e.g., CE-B3LYP/6-31G(d,p)) to rank hydrogen-bond contributions .
How can researchers address contradictions between spectroscopic data and computational predictions for this compound?
Advanced Research Question
- NMR shifts : Compare experimental -NMR (e.g., δ 2.35 ppm for methylpiperidine) with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .
- Infrared spectroscopy : Validate sulfonate S=O stretching (~1350 cm) against scaled harmonic frequencies .
- Troubleshooting : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) or conformational sampling in simulations .
What pharmacological screening methodologies are applicable to assess this compound’s bioactivity?
Advanced Research Question
- Pharmacophore modeling : Map features like hydrogen-bond acceptors (sulfonate) and hydrophobic groups (methylpiperidine) using tools like LigandScout .
- Docking studies : Target enzymes (e.g., kinases) with AutoDock Vina; validate binding poses via MD simulations .
- In vitro assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (IC50 determination) .
How should researchers optimize crystallization conditions for high-quality single crystals?
Basic Research Question
- Solvent selection : Use slow evaporation in ethanol/water (1:1 v/v) or diffusion (hexane/acetone).
- Temperature gradient : Cool from 40°C to 4°C over 48 hours to reduce nucleation sites .
- Additives : Introduce trace DMF to enhance crystal habit .
- Validation : Monitor crystal growth via polarized light microscopy and confirm with PXRD .
What computational tools are recommended for analyzing conformational flexibility of the piperidine ring?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
